molecular formula C9H16N2O2 B169240 3-(Piperidin-4-yl)-1,3-oxazinan-2-one CAS No. 164518-99-4

3-(Piperidin-4-yl)-1,3-oxazinan-2-one

Cat. No. B169240
M. Wt: 184.24 g/mol
InChI Key: UAMPFCXIVPCTCN-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific compound “3-(Piperidin-4-yl)-1,3-oxazinan-2-one” is a derivative of piperidine, but there is limited information available about this specific compound.

Scientific Research Applications

Electrooxidative Cyclization

  • Application : A study by Okimoto et al. (2010) utilized electrochemical oxidation in methanol under basic conditions to create novel 1,3-oxazinane and oxazolidine derivatives from N-benzyl-2-(2-hydroxyethyl)- and N-benzyl-2-(hydroxymethyl)piperidines. This method significantly improved the yields of cyclic products, highlighting its potential in synthetic chemistry applications (Okimoto et al., 2010).

Synthesis of CGRP Receptor Inhibitor

  • Application : Research by Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This study demonstrated the synthesis on a multikilogram scale, indicating its relevance in large-scale pharmaceutical manufacturing (Cann et al., 2012).

Antimicrobial Activity

  • Application : A study by Patel et al. (2012) reported the synthesis and antimicrobial activity of a new series of compounds based on various substituted piperazines and piperidines. This work suggests the potential of these compounds as novel antimicrobial agents, particularly in combating bacterial and fungal strains (Patel et al., 2012).

Synthesis of Orthogonally Protected Piperidines

  • Application : Research by Košak et al. (2014) presented a straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These derivatives are key building blocks in medicinal chemistry and drug discovery, indicating their broad applicability in this field (Košak et al., 2014).

Vibrational Spectra and Molecular Structure Analysis

  • Application : A study by Taşal et al. (2009) focused on the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. This research is significant for understanding the physical and chemical properties of such compounds, which is crucial in their application in drug design and other chemical processes (Taşal et al., 2009).

Structural and Electronic Properties of Anticonvulsant Drugs

  • Application : Research by Georges et al. (1989) analyzed the crystal structures and electronic properties of certain anticonvulsant compounds, providing insights into their pharmacological profiles and potential applications in medicinal chemistry (Georges et al., 1989).

properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPFCXIVPCTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622762
Record name 3-(Piperidin-4-yl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)-1,3-oxazinan-2-one

CAS RN

164518-99-4
Record name 3-(Piperidin-4-yl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Fujimoto, Y Imaeda, N Konishi, K Hiroe… - Journal of medicinal …, 2010 - ACS Publications
Coagulation enzyme factor Xa (FXa) is a particularly promising target for the development of new anticoagulant agents. We previously reported the imidazo[1,5-c]imidazol-3-one …
Number of citations: 56 pubs.acs.org

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